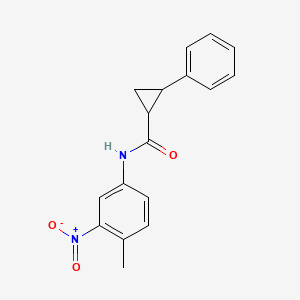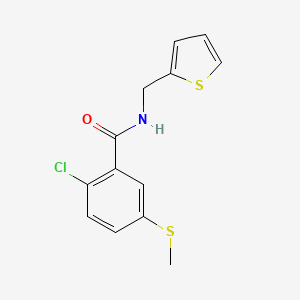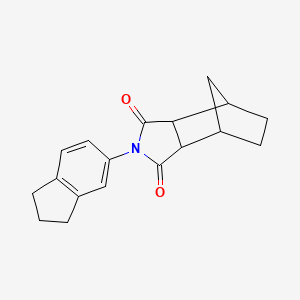
N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the nitro-substituted cyclopropane carboxylic acid with an amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-nitrophenyl)benzamide: Similar structure but lacks the cyclopropane ring.
2-phenylcyclopropanecarboxamide: Lacks the nitro and methyl groups on the aromatic ring.
Uniqueness
N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both the cyclopropane ring and the nitro group, which can impart distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-7-8-13(9-16(11)19(21)22)18-17(20)15-10-14(15)12-5-3-2-4-6-12/h2-9,14-15H,10H2,1H3,(H,18,20) |
InChI Key |
DFDDCJNNUNSRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10977948.png)
![Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10977952.png)

![5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B10977968.png)


![(4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10977990.png)
![N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977994.png)
![N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B10977995.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10977996.png)
methanone](/img/structure/B10978001.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10978015.png)

![2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978023.png)
